CID 20149068

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Diazidocarbamoyl-5-azidotetrazole . This compound is a highly reactive and extremely sensitive explosive, often referred to as azidoazide azide. It belongs to the family of high-energy nitrogen compounds and is characterized by its unique molecular structure, which includes multiple azide groups.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Diazidocarbamoyl-5-azidotetrazole can be synthesized through the diazotization of triaminoguanidinium chloride with sodium nitrite in ultra-purified water. Another method involves a metathesis reaction between isocyanogen tetrabromide in acetone and aqueous sodium azide. This reaction first forms isocyanogen tetraazide, which then undergoes an irreversible cyclization reaction at room temperature to form the tetrazole ring.

Industrial Production Methods: Due to its highly sensitive and explosive nature, 1-Diazidocarbamoyl-5-azidotetrazole is not typically produced on an industrial scale. Its synthesis is usually confined to controlled laboratory environments with stringent safety protocols.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Diazidocarbamoyl-5-azidotetrazole undergoes various types of reactions, including:

Decomposition: This compound is highly sensitive to shock, friction, and heat, leading to explosive decomposition.

Cyclization: The formation of the tetrazole ring from isocyanogen tetraazide is an example of a cyclization reaction.

Common Reagents and Conditions:

Reagents: Sodium nitrite, triaminoguanidinium chloride, isocyanogen tetrabromide, and sodium azide.

Conditions: Ultra-purified water, acetone, and controlled temperature conditions.

Major Products Formed: The primary product formed from the synthesis of 1-Diazidocarbamoyl-5-azidotetrazole is the tetrazole ring structure with multiple azide groups.

Applications De Recherche Scientifique

1-Diazidocarbamoyl-5-azidotetrazole has several scientific research applications, including:

Chemistry: It is used as a model compound to study the properties and behavior of high-energy nitrogen compounds.

Explosives Research:

Material Science: Research into the stability and reactivity of this compound contributes to the understanding of energetic materials.

Mécanisme D'action

The mechanism by which 1-Diazidocarbamoyl-5-azidotetrazole exerts its effects involves the rapid release of nitrogen gas upon decomposition. The molecular targets include the azide groups, which undergo rapid decomposition, leading to the formation of nitrogen gas and the release of a significant amount of energy. The pathways involved in its decomposition are highly sensitive to external stimuli such as heat, shock, and friction.

Comparaison Avec Des Composés Similaires

Similar Compounds:

Nitrogen Triiodide: Another highly sensitive explosive compound.

Isocyanogen Tetraazide: An isomeric acyclic structure that cyclizes to form the tetrazole ring.

Comparison: 1-Diazidocarbamoyl-5-azidotetrazole is unique due to its monocyclic tetrazole structure with three azide groups. While nitrogen triiodide is also highly sensitive, it does not possess the same tetrazole ring structure. Isocyanogen tetraazide, on the other hand, is an isomer that can cyclize to form the same tetrazole ring but exists in a different structural form initially.

Propriétés

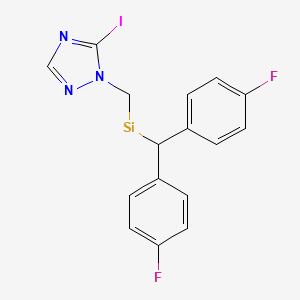

Formule moléculaire |

C16H12F2IN3Si |

|---|---|

Poids moléculaire |

439.27 g/mol |

InChI |

InChI=1S/C16H12F2IN3Si/c17-13-5-1-11(2-6-13)15(12-3-7-14(18)8-4-12)23-10-22-16(19)20-9-21-22/h1-9,15H,10H2 |

Clé InChI |

MOSXBVOZCCUHHL-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC=C1C(C2=CC=C(C=C2)F)[Si]CN3C(=NC=N3)I)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,3'-[(4-Methylphenyl)azanediyl]di(propane-1,2-diol)](/img/structure/B14302767.png)

![1-Methoxy-1-[(2,4,4-trimethylpentan-2-yl)peroxy]cyclohexane](/img/structure/B14302775.png)